Structural Uniqueness: Pyridin-3-yl Substitution Confers Distinct Physicochemical Properties Versus Unsubstituted or Phenyl-Substituted Analogs
The target compound contains a pyridin-3-yl group at the C3 position of the pyrazole ring [1]. This substitution distinguishes it from the widely used scaffold 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 4314-21-0), which lacks any substituent at the C3 position. The pyridin-3-yl group introduces a basic nitrogen atom, increasing the number of hydrogen bond acceptors from 3 to 4 and adding a potential site for cation-π interactions and hydrogen bonding with biological targets [1]. While direct experimental comparison of physicochemical properties for this specific compound is unavailable, class-level inference from SAR studies on related pyrazole derivatives demonstrates that such heteroaromatic substitutions can dramatically alter compound properties, including lipophilicity, solubility, and target binding affinity [2].
| Evidence Dimension | Number of Hydrogen Bond Acceptors |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 4314-21-0): 3 |
| Quantified Difference | Target compound has +1 H-bond acceptor |
| Conditions | In silico analysis based on chemical structure |
Why This Matters
The additional hydrogen bond acceptor from the pyridin-3-yl group provides a distinct interaction profile, which can be crucial for achieving desired binding modes and selectivity in target-based drug discovery programs.
- [1] 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (372107-42-1). Chemchart. Accessed 2026. View Source
- [2] Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 2017, 140, 92-104. View Source
